molecular formula C11H15NO3S2 B2957949 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1448046-50-1

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2957949
CAS No.: 1448046-50-1
M. Wt: 273.37
InChI Key: ZNSHBRHPWDWMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C11H15NO3S2 and its molecular weight is 273.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Intermediate for Drug Synthesis

  • HIV-1 Inhibition

    Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have been synthesized and identified as inhibitors of HIV-1 replication. This highlights the therapeutic potential of compounds with similar structural motifs in antiviral research (Zhiping Che et al., 2015).

Organocatalysis and Chemical Reactions

  • Organocatalytic Reactions: Compounds bearing phenylsulfinyl or methylsulfonyl groups have been used as efficient organocatalysts in various chemical reactions, including Michael addition and cycloadditions, to synthesize compounds with high stereo- and regioselectivity. Such studies demonstrate the utility of these functional groups in facilitating complex chemical transformations (K. Singh et al., 2013).

Antimicrobial Activity

  • Synthesis of Antimicrobial Compounds: The synthesis of compounds like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone shows significant antimicrobial activity, indicating the potential use of related structures in developing new antimicrobial agents. The functional groups involved in these compounds suggest a route for modifying and improving antimicrobial efficacy (J. Salimon et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition: Schiff bases derived from similar chemical structures have been studied for their efficacy as corrosion inhibitors, showing the versatility of these compounds in industrial applications beyond their biological activity (M. Hegazy et al., 2012).

Properties

IUPAC Name

1-(3-methylsulfonylpyrrolidin-1-yl)-2-thiophen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S2/c1-17(14,15)10-4-5-12(8-10)11(13)7-9-3-2-6-16-9/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSHBRHPWDWMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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